molecular formula C14H12O3 B563777 Resveratrol-13C6 CAS No. 1185247-70-4

Resveratrol-13C6

Cat. No.: B563777
CAS No.: 1185247-70-4
M. Wt: 234.201
InChI Key: LUKBXSAWLPMMSZ-OYESDQHJSA-N
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Description

Resveratrol-13C6 is a labeled variant of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. The “13C6” label indicates that six carbon atoms in the resveratrol molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications. Resveratrol is known for its antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of extensive research in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Resveratrol, a natural polyphenol, has been shown to interact with a variety of molecular targets. It primarily interacts with SIRT1, a sirtuin protein that plays a crucial role in health maintenance . Other significant targets include AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB .

Mode of Action

Resveratrol’s interaction with its targets leads to a multitude of changes. It has been shown to induce SIRT1 and modulate the circadian rhythm at the cellular and organismal levels . It also decreases the TLR-4 expression and induces the development of IL-6, NO, and iNOS induced by LPS, inhibits IκBα phosphorylation, subsequently preventing NF-κB p65 translocation from the cytoplasm to the nucleus .

Biochemical Pathways

Resveratrol influences several biochemical pathways. It has been shown to enhance the production of resveratrol in S. cerevisiae by combining phenylalanine and tyrosine pathways . It also modulates the circadian rhythm, a system regulating behavior and function of the human body .

Pharmacokinetics

Resveratrol exhibits low bioavailability and solubility, requiring large doses that can cause nausea and GI distress . A highly bioavailable resveratrol preparation, jotroltm, has shown promising results in increasing the bioavailability of resveratrol via lymphatic system absorption .

Result of Action

Resveratrol has a wide range of molecular and cellular effects. It limits glucose absorption in the intestines, promotes glycogen formation in the liver, boosts insulin secretion in pancreatic cells, enhances insulin receptiveness in muscle cells, and inhibits triglyceride production in fat cells . It also exhibits antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects .

Action Environment

Environmental factors play a significant role in influencing the action of resveratrol. Light is the predominant environmental factor that synchronizes circadian rhythms in mammals, which resveratrol has been shown to modulate .

Biochemical Analysis

Biochemical Properties

Resveratrol-13C6 interacts with a variety of enzymes, proteins, and other biomolecules. It is known to exhibit neuroprotective effects in many neurological disorders via autophagy modulation

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to promote motor coordination and improve remyelination in mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is believed to activate autophagic pathways that may involve SIRT1/FoxO1 activation . This activation is thought to be responsible for its neuroprotective effects and its ability to enhance myelin repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it can dampen cuprizone-induced demyelination and partially enhance myelin repair through modulation of the autophagic flux . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . Research is ongoing to understand how this compound influences its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol-13C6 typically involves the incorporation of carbon-13 labeled precursors into the resveratrol molecule. One common method is the use of labeled phenylalanine or tyrosine as starting materials. These precursors undergo enzymatic or chemical transformations to form resveratrol. The key steps include:

    Deamination: Tyrosine is converted to p-coumaric acid via tyrosine ammonia lyase.

    CoA Attachment:

    p-Coumaric acid is converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase. p-Coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA, catalyzed by stilbene synthase, to form resveratrol.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation using genetically engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of resveratrol from labeled precursors. The fermentation process is optimized to maximize yield and purity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

Resveratrol-13C6 undergoes various chemical reactions, including:

    Oxidation: Resveratrol can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction of resveratrol can lead to the formation of dihydroresveratrol.

    Substitution: Resveratrol can undergo substitution reactions, such as O-methylation and glycosylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Enzymes like O-methyltransferase and glycosyltransferase are used for specific substitutions.

Major Products

    Oxidation: Quinones and other oxidative derivatives.

    Reduction: Dihydroresveratrol.

    Substitution: Methylated and glycosylated resveratrol derivatives.

Scientific Research Applications

Resveratrol-13C6 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:

    Chemistry: Studying the metabolic pathways and degradation of resveratrol in various environments.

    Biology: Investigating the bioavailability, distribution, and metabolism of resveratrol in living organisms.

    Medicine: Exploring the therapeutic potential of resveratrol in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Developing resveratrol-based nutraceuticals and pharmaceuticals.

Comparison with Similar Compounds

Resveratrol-13C6 can be compared with other similar polyphenolic compounds, such as:

    Pterostilbene: A dimethylated derivative of resveratrol with higher bioavailability and similar biological activities.

    Piceatannol: A hydroxylated derivative of resveratrol with potent anti-inflammatory

Properties

IUPAC Name

5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3+1,4+1,5+1,6+1,10+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-OYESDQHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676131
Record name 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185247-70-4
Record name 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1185247-70-4
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